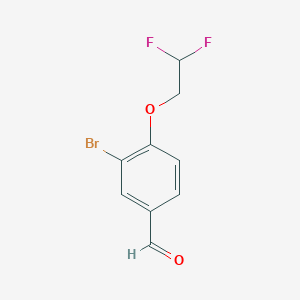

3-Bromo-4-(2,2-difluoroethoxy)benzaldehyde

Description

BenchChem offers high-quality 3-Bromo-4-(2,2-difluoroethoxy)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-(2,2-difluoroethoxy)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H7BrF2O2 |

|---|---|

Molecular Weight |

265.05 g/mol |

IUPAC Name |

3-bromo-4-(2,2-difluoroethoxy)benzaldehyde |

InChI |

InChI=1S/C9H7BrF2O2/c10-7-3-6(4-13)1-2-8(7)14-5-9(11)12/h1-4,9H,5H2 |

InChI Key |

IDAKYTSFUOGKRF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C=O)Br)OCC(F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-4-(2,2-difluoroethoxy)benzaldehyde: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-4-(2,2-difluoroethoxy)benzaldehyde, a specialized organic compound with significant potential in medicinal chemistry and materials science. Due to its status as a novel or non-commercially available compound, this guide synthesizes information from analogous structures and established synthetic methodologies to offer a robust predictive profile. We will delve into its chemical identity, plausible synthetic routes, expected physicochemical properties, and prospective applications, with a strong emphasis on the scientific rationale behind each aspect.

Chemical Identity and Structural Elucidation

3-Bromo-4-(2,2-difluoroethoxy)benzaldehyde is a substituted aromatic aldehyde. Its structure is characterized by a benzene ring functionalized with a bromine atom, a 2,2-difluoroethoxy group, and a formyl (aldehyde) group. The specific arrangement of these substituents—bromine at position 3, the difluoroethoxy group at position 4, and the aldehyde at position 1—gives rise to its unique electronic and steric properties, which in turn dictate its reactivity and potential utility.

Key Structural Features:

-

Benzaldehyde Core: The aldehyde group is a versatile functional handle for a wide range of chemical transformations, including reductive aminations, Wittig reactions, and oxidations, making it a valuable building block in multi-step syntheses.

-

Bromine Substituent: The presence of a bromine atom offers a site for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of further molecular complexity.

-

2,2-Difluoroethoxy Group: This moiety is of particular interest in medicinal chemistry. The geminal difluoro group can act as a bioisostere for a hydroxyl or methoxy group, potentially improving metabolic stability and modulating pharmacokinetic properties. The fluorine atoms can also engage in favorable interactions with biological targets.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Rationale |

| Molecular Formula | C9H7BrF2O2 | Based on the chemical structure. |

| Molecular Weight | 265.05 g/mol | Calculated from the atomic weights of the constituent elements. |

| Appearance | Off-white to pale yellow solid | By analogy to similarly substituted benzaldehydes such as 3-bromo-4-methoxybenzaldehyde.[1] |

| Melting Point | Expected to be in the range of 50-100 °C | The presence of the larger difluoroethoxy group compared to a methoxy or fluoro group would likely influence the crystal lattice packing, leading to a moderate melting point. 3-Bromo-4-methoxybenzaldehyde has a melting point of 48-54 °C.[1] |

| Boiling Point | > 250 °C (decomposes) | Aromatic aldehydes with multiple substituents tend to have high boiling points. |

| Solubility | Soluble in common organic solvents (DCM, EtOAc, THF). | The aromatic and halogenated nature of the molecule suggests good solubility in a range of organic solvents. |

| CAS Number | Not assigned | As of early 2026, this compound does not appear in major chemical databases, suggesting it is not a commercially available product. |

Strategic Synthesis of 3-Bromo-4-(2,2-difluoroethoxy)benzaldehyde

The synthesis of 3-Bromo-4-(2,2-difluoroethoxy)benzaldehyde is not explicitly described in the current scientific literature. However, a logical and efficient synthetic strategy can be devised based on well-established organic reactions. The most plausible approach involves the etherification of a phenolic precursor.

Retrosynthetic Analysis

A retrosynthetic analysis points to two primary pathways, both commencing from commercially available starting materials.

Caption: Retrosynthetic pathways for the target molecule.

Recommended Synthetic Protocol: Williamson Ether Synthesis

This method is favored due to the generally high yields and mild conditions associated with the Williamson ether synthesis.

Step-by-Step Methodology:

-

Deprotonation of the Phenol: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromo-4-hydroxybenzaldehyde (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Add a base (e.g., potassium carbonate, 1.5-2.0 eq) to the solution. Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

-

Addition of the Alkylating Agent: To the stirred suspension, add 2,2-difluoroethanol (1.2-1.5 eq). For enhanced reactivity, the hydroxyl group of 2,2-difluoroethanol can be pre-activated by converting it to a better leaving group, such as a tosylate or mesylate.

-

Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Workup and Purification: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Caption: Experimental workflow for the Williamson ether synthesis.

Potential Applications in Drug Discovery and Materials Science

Substituted benzaldehydes are pivotal intermediates in the synthesis of a vast array of bioactive molecules and functional materials.[2][3] The unique combination of substituents in 3-Bromo-4-(2,2-difluoroethoxy)benzaldehyde suggests several promising applications.

Medicinal Chemistry

-

Scaffold for Novel Therapeutics: The aldehyde functionality can be readily converted into various pharmacophores. For instance, reductive amination can lead to a diverse library of secondary and tertiary amines, which are common in many drug classes.

-

Kinase Inhibitors: The benzaldehyde core is found in numerous kinase inhibitors. The difluoroethoxy group can enhance binding affinity and improve metabolic stability, making this a valuable scaffold for developing new inhibitors.

-

Antimicrobial and Antiviral Agents: The incorporation of fluorine atoms is a well-established strategy for enhancing the potency of antimicrobial and antiviral drugs.

Materials Science

-

Synthesis of Functional Dyes and Polymers: The aromatic nature and the presence of functional groups allow for the incorporation of this molecule into polymeric structures or for its use as a precursor in the synthesis of specialized dyes with unique photophysical properties.

-

Liquid Crystals: The rigid benzaldehyde core and the polar substituents are features often found in liquid crystalline materials.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-Bromo-4-(2,2-difluoroethoxy)benzaldehyde is not available, a risk assessment can be made based on analogous compounds.

General Precautions:

-

Handling: Should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

-

Toxicity: By analogy to other substituted benzaldehydes, it is expected to be harmful if swallowed and may cause skin and eye irritation.

-

Storage: Store in a cool, dry, and well-ventilated area away from strong oxidizing agents.

Conclusion

3-Bromo-4-(2,2-difluoroethoxy)benzaldehyde represents a promising, albeit currently underexplored, chemical entity. Its synthesis is achievable through standard organic chemistry techniques, and its unique structural features make it a highly attractive building block for the development of novel pharmaceuticals and advanced materials. This guide provides a foundational understanding for researchers looking to synthesize and utilize this compound in their work.

References

- Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. (2024). Fine Chemical Engineering, 5(2), 346-357.

- Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. (2023). Molecules, 28(3), 1385.

- Synthesis method of 3-bromo-4-fluorobenzaldehyde. (2019). CN109912396B. Google Patents.

Sources

Technical Whitepaper: Solubility Profile & Handling of 3-Bromo-4-(2,2-difluoroethoxy)benzaldehyde

Topic: 3-Bromo-4-(2,2-difluoroethoxy)benzaldehyde Solubility & Handling Guide Content Type: Technical Whitepaper / Laboratory Protocol Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists.[1]

Executive Summary

3-Bromo-4-(2,2-difluoroethoxy)benzaldehyde is a critical intermediate in the synthesis of bioactive small molecules, particularly kinase inhibitors and receptor modulators.[1] Its structure combines a reactive electrophile (aldehyde), a halogen handle for cross-coupling (bromine), and a lipophilic, metabolically stable tail (difluoroethoxy).

This guide provides a definitive analysis of its solubility behavior, driven by its unique physicochemical properties. Unlike simple benzaldehydes, the 2,2-difluoroethoxy moiety introduces a "polar hydrophobicity" effect—increasing lipophilicity relative to methoxy analogs while maintaining specific dipole interactions that influence solvent compatibility.

Quick Reference: Solubility "Cheat Sheet"

| Solvent Class | Representative Solvent | Solubility Status | Primary Application |

|---|---|---|---|

| Chlorinated | Dichloromethane (DCM) | Excellent (>100 mg/mL) | Extraction / Synthesis |

| Polar Aprotic | DMSO, DMF | Excellent (>100 mg/mL) | Bioassays / Coupling Rxn |

| Esters | Ethyl Acetate | Good | Purification / Work-up |

| Alcohols | Methanol, Ethanol | Moderate/Good | Crystallization (Risk: Acetal) |

| Hydrocarbons | Hexanes, Heptane | Poor/Partial | Precipitation / Washing |

| Aqueous | Water, PBS (pH 7.[1]4) | Insoluble (<0.1 mg/mL) | None (Requires co-solvent) |[1]

Physicochemical Profile & Structural Logic

To master the handling of this compound, one must understand the competition between its three functional zones.

The Fluorine Effect:

The 2,2-difluoroethoxy group is the defining feature.

-

Lipophilicity: The fluorine atoms lower the electron density of the ether oxygen, reducing its H-bond acceptor capability compared to a standard ethoxy group. This increases

(approx. range 2.5 – 3.2), driving solubility in non-polar organic solvents. -

Dipole Moment: The

bond is polarized.[1] Unlike a trifluoromethoxy (

DOT Diagram: Structural Solvation Logic

The following diagram illustrates how different solvents interact with specific regions of the molecule.

Figure 1: Solvation map showing how functional groups dictate solvent compatibility.[1]

Detailed Solvent Compatibility Matrix

A. Synthesis & Extraction Solvents (High Solubility)

-

Dichloromethane (DCM) & Chloroform:

-

Ethyl Acetate (EtOAc):

-

Behavior: High solubility.

-

Use Case: The primary solvent for silica gel chromatography (typically used in a gradient with Hexanes/Heptane).

-

B. Reaction Media (High Solubility / High Boiling)

-

DMSO & DMF:

-

Behavior: Extremely high solubility due to the polarizability of the benzaldehyde core.

-

Use Case: Standard solvents for nucleophilic aromatic substitution (

) or Suzuki-Miyaura cross-couplings involving the aryl bromide.[1] -

Protocol: For biological stock solutions, dissolve in 100% DMSO to 10-50 mM, then dilute into aqueous buffer.[1]

-

C. Crystallization Solvents (Variable Solubility)

-

Alcohols (MeOH, EtOH, IPA):

-

Behavior: Soluble, but temperature-dependent.[1]

-

Risk:[1]Hemiacetal Formation. In the presence of trace acid or base, the aldehyde can reversibly react with methanol to form a hemiacetal or acetal, complicating NMR analysis and altering apparent solubility.

-

Recommendation: Use Isopropanol (IPA) for recrystallization as steric bulk reduces acetal formation risk compared to MeOH.

-

-

Hydrocarbons (Hexanes, Heptane):

-

Behavior: Low solubility.

-

Use Case: Anti-solvent. Dissolve the compound in a minimum volume of DCM or EtOAc, then slowly add Heptane to induce precipitation.

-

Experimental Protocols

Protocol A: Saturation Shake-Flask Method (OECD 105 Adapted)

For determining exact thermodynamic solubility in a specific solvent.[1]

-

Preparation: Weigh approx. 50 mg of solid 3-Bromo-4-(2,2-difluoroethoxy)benzaldehyde into a 4 mL glass vial.

-

Addition: Add 1.0 mL of the target solvent.

-

Equilibration: Cap tightly. Shake or vortex at 25°C for 24 hours.

-

Visual Check: If fully dissolved, add more solid until a precipitate remains visible.

-

-

Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.22 µm PTFE filter (do not use Nylon, which may bind the aldehyde).

-

Quantification: Dilute the supernatant 100-fold in Acetonitrile and analyze via HPLC-UV (254 nm).

Protocol B: Stock Solution Preparation for Bioassays

Standardizing delivery for in vitro studies.[1]

-

Target Conc: 10 mM.

-

Solvent: Anhydrous DMSO (stored over molecular sieves).

-

Procedure:

-

Weigh 2.65 mg of substance (MW ≈ 265.05 g/mol ).

-

Add 1.0 mL DMSO.

-

Vortex for 30 seconds.

-

Sonication:[1] If particles persist, sonicate at 40°C for 5 minutes.

-

-

Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent aldehyde oxidation to the benzoic acid derivative.

Workflow: Solvent Selection Logic

The following decision tree guides the selection of solvents based on the operational goal (Synthesis vs. Analysis).

Figure 2: Operational decision tree for solvent selection.

Safety & Stability Considerations

-

Oxidation Sensitivity: Aldehydes slowly oxidize to carboxylic acids in solution when exposed to air.

-

Mitigation: Always degas solvents (sparge with Nitrogen/Argon) before dissolving the compound for long-term reactions.[1]

-

-

Reactivity with Amines: Avoid dissolving in primary amine solvents (e.g., n-Butylamine) unless Schiff base formation is the intended reaction.[1]

-

Waste Disposal: This compound contains Bromine and Fluorine .

-

Protocol: Do not mix with general organic waste if incineration protocols differ for halogenated species. Segregate into "Halogenated Organic Waste" streams to prevent corrosion of incinerator scrubbers.

-

References

-

Lipophilicity of Fluorinated Ethers

-

Solubility Measurement Protocols

-

General Reactivity of Benzaldehydes

-

Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Refer to Chapter 16: Addition to C=O).

-

-

Handling of Halogenated Intermediates

Sources

An In-depth Technical Guide to 3-Bromo-4-(2,2-difluoroethoxy)benzaldehyde for Chemical Researchers

Introduction: A Key Building Block in Modern Synthesis

3-Bromo-4-(2,2-difluoroethoxy)benzaldehyde, identified by its CAS number 924580-01-6, is a highly functionalized aromatic aldehyde. Its unique substitution pattern, featuring a bromine atom, an aldehyde group, and a difluoroethoxy moiety, makes it a valuable and versatile building block in organic synthesis. The bromine atom serves as a reactive handle for cross-coupling reactions, the aldehyde allows for a wide range of classical transformations, and the difluoroethoxy group can enhance the metabolic stability and lipophilicity of target molecules. These attributes have positioned it as a crucial intermediate in the development of pharmaceuticals and advanced materials.[1][2][3] This guide provides an in-depth analysis of its properties, supplier landscape, and practical applications to empower researchers in leveraging this compound to its full potential.

Physicochemical Properties and Specifications

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective use in synthesis and for ensuring laboratory safety.

| Property | Value | Source |

| CAS Number | 924580-01-6 | N/A |

| Molecular Formula | C₉H₇BrF₂O₂ | N/A |

| Molecular Weight | 265.05 g/mol | N/A |

| Appearance | Off-white to light yellow solid | Supplier Data |

| Purity | Typically ≥97% (GC/HPLC) | |

| Solubility | Soluble in dichloromethane, ethyl acetate, THF | General Chemical Knowledge |

| Storage Conditions | Store in a cool, dry place, often recommended at 2-8 °C, protected from light | [1] |

Safety Considerations: This compound is classified as a hazardous chemical. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[4][5][6] Always handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.[4]

Supplier Landscape: Sourcing and Qualification

The availability and quality of starting materials are critical for the success and reproducibility of research. 3-Bromo-4-(2,2-difluoroethoxy)benzaldehyde is available from a range of suppliers, from those catering to small-scale academic research to those capable of providing bulk quantities for process development.

Supplier Selection Workflow

The process of selecting a supplier involves more than just comparing prices. It requires a systematic evaluation of quality, documentation, and reliability.

Caption: A workflow for qualifying suppliers of specialty chemicals.

Key Supplier Categories

-

Broad-Range Laboratory Suppliers:

-

Specialty Fluorine Chemistry Suppliers:

-

Building Block and Intermediate Manufacturers:

-

Examples: AChemBlock, Ambeed, AA Blocks.[7]

-

Best for: Sourcing larger quantities (hundreds of grams to kilograms) for lead optimization and early-stage process development. They often provide competitive pricing for scale-up needs.

-

Synthetic Utility and Key Transformations

The reactivity of 3-Bromo-4-(2,2-difluoroethoxy)benzaldehyde is dominated by the aldehyde and the aryl bromide functionalities.

Representative Reaction: Suzuki-Miyaura Cross-Coupling

The carbon-bromine bond is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds. This is a cornerstone of modern drug discovery for constructing complex molecular architectures.

Caption: Generalized Suzuki-Miyaura coupling reaction scheme.

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a representative Suzuki-Miyaura coupling reaction to synthesize a biaryl product, a common step in constructing more complex molecules.

Objective: To couple 3-Bromo-4-(2,2-difluoroethoxy)benzaldehyde with 4-methoxyphenylboronic acid.

Materials:

-

3-Bromo-4-(2,2-difluoroethoxy)benzaldehyde (1.0 eq)

-

4-Methoxyphenylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

Potassium Carbonate (K₂CO₃) (2.5 eq)

-

Toluene and Water (4:1 mixture)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware, magnetic stirrer, heating mantle

Step-by-Step Procedure:

-

Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Bromo-4-(2,2-difluoroethoxy)benzaldehyde (1.0 eq) and 4-methoxyphenylboronic acid (1.2 eq).

-

Causality: Using a flame-dried flask under an inert atmosphere (N₂ or Ar) is crucial to prevent the oxidation and deactivation of the palladium(0) catalyst.

-

-

Reagent Addition: Add potassium carbonate (2.5 eq) and the palladium catalyst, Pd(PPh₃)₄ (0.03 eq).

-

Causality: The base (K₂CO₃) is essential for the transmetalation step of the catalytic cycle, activating the boronic acid.

-

-

Solvent Addition: Evacuate and backfill the flask with inert gas three times. Then, add the degassed solvent mixture of toluene and water (4:1). The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration).

-

Causality: Degassing the solvent (e.g., by sparging with nitrogen or freeze-pump-thaw cycles) removes dissolved oxygen, which can degrade the catalyst and lead to side reactions.

-

-

Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots. The disappearance of the starting aryl bromide is a key indicator of reaction completion.

-

-

Workup: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Causality: The aqueous workup removes the inorganic base and salts.

-

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Causality: The brine wash helps to remove residual water from the organic phase.

-

-

Final Product: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product. Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Conclusion

3-Bromo-4-(2,2-difluoroethoxy)benzaldehyde is a potent synthetic intermediate whose strategic importance is growing, particularly in medicinal chemistry. Its well-defined reactive sites allow for predictable and efficient molecular assembly. By carefully selecting high-quality suppliers and employing robust, well-understood reaction protocols like the Suzuki-Miyaura coupling, researchers can effectively incorporate this building block into their synthetic campaigns, accelerating the discovery and development of novel chemical entities.

References

-

PrepChem.com. Synthesis of 3-bromo-4-fluoro-benzaldehyde. [Link]

- Google Patents. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.

-

MySkinRecipes. 3-Bromo-4-(trifluoromethoxy)benzaldehyde. [Link]

-

The Royal Society of Chemistry. Supplemental Information. [Link]

- Google Patents. WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde.

-

ResearchGate. Synthesis of 3-bromo-4-fluoronitrobenzene. [Link]

-

PubChem. 3-Bromo-4-hydroxybenzaldehyde. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. resources.uwa.edu.au [resources.uwa.edu.au]

- 3. 3-Bromo-4-(trifluoromethoxy)benzaldehyde [myskinrecipes.com]

- 4. fishersci.com [fishersci.com]

- 5. 3-Bromo-4-hydroxybenzaldehyde | C7H5BrO2 | CID 76308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-ブロモ-4-ヒドロキシベンズアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 3-bromo-4-hydroxy benzaldehyde | Sigma-Aldrich [sigmaaldrich.cn]

- 8. 3-Bromo-4-fluorobenzaldehyde, 99% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 9. fluorochem.co.uk [fluorochem.co.uk]

Strategic Applications of 3-Bromo-4-(2,2-difluoroethoxy)benzaldehyde in Medicinal Chemistry

The following technical guide details the medicinal chemistry applications, synthetic utility, and strategic value of 3-Bromo-4-(2,2-difluoroethoxy)benzaldehyde (CAS 1340329-94-3).

Executive Summary

3-Bromo-4-(2,2-difluoroethoxy)benzaldehyde represents a high-value "divergent intermediate" in modern drug discovery. Its structural architecture combines three critical features: a benzaldehyde core for scaffold elaboration, an ortho-bromine handle for cross-coupling, and a para-(2,2-difluoroethoxy) moiety. This specific alkoxy group acts as a metabolic shield, leveraging the "fluorine effect" to block O-dealkylation while modulating lipophilicity (logP). This guide explores its utility in optimizing kinase inhibitors and P2X3 antagonists, providing validated protocols for its synthesis and downstream functionalization.

Structural Analysis & Physicochemical Properties

The "Fluorine Effect" in Lead Optimization

The 2,2-difluoroethoxy group (-OCH2CHF2) is a bioisostere of the methoxy (-OCH3) and ethoxy (-OCH2CH3) groups. In medicinal chemistry, this substitution is strategic:

-

Metabolic Stability: The C-F bonds lower the electron density of the adjacent methylene group, significantly reducing the rate of cytochrome P450-mediated O-dealkylation compared to non-fluorinated analogs.

-

Lipophilicity Modulation: The difluoromethyl group increases lipophilicity without the steric bulk of a tert-butyl group, improving membrane permeability while maintaining binding pocket fit.

-

Conformational Bias: The CHF2 terminus can engage in weak intramolecular H-bonding or orthogonal multipolar interactions, potentially locking the ligand in a bioactive conformation.

Functional Handles

| Position | Substituent | Reactivity Profile | Medicinal Application |

| C-1 | Aldehyde (-CHO) | Electrophilic | Reductive amination, Knoevenagel condensation, Wittig olefination. Forms the "Head" of the drug. |

| C-3 | Bromine (-Br) | Aryl Halide | Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira coupling. Forms the "Tail" or biaryl core. |

| C-4 | 2,2-Difluoroethoxy | Ether | Chemically inert; Pharmacophore. Modulates ADME/Tox properties. |

Synthetic Utility & Workflows

The compound serves as a linchpin in divergent synthesis . A typical workflow involves installing the pharmacophore (difluoroethoxy) early, followed by selective functionalization of the aldehyde and bromine handles.

Synthesis of the Core Intermediate

The most robust route involves the selective alkylation of 3-bromo-4-hydroxybenzaldehyde.

Protocol 1: Synthesis of 3-Bromo-4-(2,2-difluoroethoxy)benzaldehyde

-

Reagents: 3-Bromo-4-hydroxybenzaldehyde (1.0 eq), 2-Bromo-1,1-difluoroethane (1.5 eq), Potassium Carbonate (

, 2.0 eq), DMF. -

Mechanism: Williamson Ether Synthesis.

-

Procedure:

-

Dissolve 3-Bromo-4-hydroxybenzaldehyde (20.1 g, 100 mmol) in anhydrous DMF (150 mL).

-

Add

(27.6 g, 200 mmol) and stir at room temperature for 30 min to generate the phenoxide anion. -

Add 2-Bromo-1,1-difluoroethane (21.7 g, 150 mmol) dropwise.

-

Heat the mixture to 60°C for 12 hours under

atmosphere. -

Workup: Dilute with water (500 mL) and extract with EtOAc (3 x 150 mL). Wash combined organics with brine, dry over

, and concentrate.[1] -

Purification: Recrystallize from hexanes/EtOAc or purify via silica gel chromatography (0-20% EtOAc in Hexanes).

-

Yield: Expected 85-92% (White to pale yellow solid).

-

Downstream Application: P2X3 Antagonist Scaffold Construction

In the development of P2X3 antagonists (e.g., for chronic cough), this intermediate allows for the rapid assembly of biaryl-benzylamine scaffolds.

Protocol 2: Reductive Amination (The "Head" Installation)

-

Objective: Convert the aldehyde to a benzylamine linker.

-

Reagents: Core Aldehyde (1.0 eq), Amine (e.g., Morpholine or a spiro-amine, 1.1 eq), STAB (Sodium Triacetoxyborohydride, 1.5 eq), DCM/AcOH.

-

Procedure:

-

Mix Aldehyde (1.0 mmol) and Amine (1.1 mmol) in DCM (10 mL).

-

Add AcOH (1 drop) to catalyze imine formation; stir for 1 hour.

-

Add STAB (318 mg, 1.5 mmol) in one portion. Stir overnight at RT.

-

Quench: Sat.

. Extract with DCM. -

Result: 3-Bromo-4-(2,2-difluoroethoxy)benzylamine derivative.

-

Protocol 3: Suzuki Coupling (The "Tail" Extension)

-

Objective: Couple the aryl bromide with a heteroaryl boronic acid (e.g., Pyridine-3-boronic acid).

-

Reagents: Benzylamine product (from Protocol 2), Boronic Acid (1.2 eq),

(5 mol%), -

Procedure:

-

Degas solvents with argon.

-

Combine reactants and catalyst in a sealed tube.

-

Heat to 90°C for 4-6 hours.

-

Purification: Flash chromatography.

-

Result: Final Drug Candidate (Biaryl-Ether Scaffold).

-

Visualizing the Synthetic Logic

The following diagram illustrates the divergent synthetic pathways accessible from this core intermediate.

Figure 1: Divergent synthetic workflow showing the transformation of the precursor into the core intermediate and its subsequent application in generating distinct therapeutic classes.

Medicinal Chemistry Case Study: P2X3 Antagonists

P2X3 receptors are ATP-gated ion channels implicated in sensory hypersensitivity. First-generation antagonists often suffered from taste disturbances (dysgeusia).

-

The Challenge: High lipophilicity is required for potency, but metabolic vulnerability at alkoxy tails leads to rapid clearance.

-

The Solution: Replacing a standard -OCH2CH3 (ethoxy) with -OCH2CHF2 (2,2-difluoroethoxy) using the title compound.

-

Mechanism: The CHF2 group blocks the formation of the unstable hemiacetal intermediate required for dealkylation.

-

Outcome: Extended half-life (

) and maintained potency (

-

References

-

ChemicalBook. (2024). 3-Bromo-4-(2,2-difluoroethoxy)benzaldehyde Product Properties and Synthesis. Retrieved from

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science.

-

Guidechem. (2024).[1] Synthesis methods for 3-Bromo-4-fluorobenzaldehyde and related intermediates. Retrieved from

Sources

Methodological & Application

Application Note: Precision Reductive Amination of 3-Bromo-4-(2,2-difluoroethoxy)benzaldehyde

Executive Summary

This guide details the reductive amination of 3-Bromo-4-(2,2-difluoroethoxy)benzaldehyde , a critical building block in medicinal chemistry.[1] This substrate offers two strategic handles for Structure-Activity Relationship (SAR) studies: the bromine atom (for subsequent cross-coupling) and the difluoroethoxy group (for lipophilicity modulation and metabolic stability).

The Core Challenge: The primary objective is to convert the aldehyde to an amine without compromising the aryl bromide. Standard catalytic hydrogenation (H₂/Pd-C) poses a high risk of hydrodehalogenation (loss of Br).[1] Therefore, this guide prioritizes hydride-based protocols that ensure chemoselectivity.

Chemical Profile & Reactivity Analysis

Before initiating synthesis, understanding the electronic and steric environment of the substrate is vital for selecting the correct reducing agent.

| Feature | Chemical Moiety | Reactivity Implication |

| Electrophile | Aldehyde (-CHO) | Position 1.[1] Moderately activated. The electron-withdrawing nature of the difluoroethoxy group makes this aldehyde slightly more electrophilic than standard anisaldehyde.[1] |

| Synthetic Handle | Aryl Bromide (-Br) | Position 3 (Ortho to ether).[1] Critical Risk: Susceptible to reduction (debromination) under catalytic hydrogenation or dissolving metal conditions.[1] Stable to borohydrides.[1] |

| Pharmacophore | Difluoroethoxy (-OCH₂CHF₂) | Position 4.[1] Stable under standard reductive amination conditions.[1] The fluorine atoms reduce the electron-donating capacity of the oxygen, stabilizing the aromatic ring against oxidation. |

Reactivity Visualization

The following diagram outlines the safe vs. unsafe reaction pathways for this specific substrate.

Figure 1: Reaction pathway analysis highlighting the risk of debromination with catalytic hydrogenation.

Strategic Methodology

We recommend two primary protocols depending on the nature of the amine partner.

Method A: Sodium Triacetoxyborohydride (STAB)[2][3]

-

Mechanism: STAB is a mild hydride donor.[1] It reduces the iminium ion (formed in situ) much faster than the aldehyde itself. This kinetic selectivity minimizes side reactions.[1]

-

Advantage: "One-pot" procedure; no need to isolate the imine; tolerates the aryl bromide perfectly.[1]

Method B: Titanium(IV) Isopropoxide + NaBH₄[5]

-

Best For: Weakly nucleophilic amines (e.g., anilines), sterically hindered amines, or acid-sensitive substrates.

-

Mechanism: Ti(OiPr)₄ acts as a Lewis acid to activate the carbonyl and a water scavenger to drive imine formation.[3]

-

Advantage: Forces the reaction to completion when equilibrium is unfavorable.[1]

Detailed Protocols

Protocol A: Direct Reductive Amination (STAB)

Standard Operating Procedure for Bench Scale (1.0 mmol)

Reagents:

-

Aldehyde: 3-Bromo-4-(2,2-difluoroethoxy)benzaldehyde (1.0 equiv)[1]

-

Amine: 1.0 – 1.2 equiv (Use HCl salt if free base is volatile; add 1 equiv TEA if using salt)

-

Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)[1]

-

Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv) - Optional, accelerates imine formation.[1]

Step-by-Step:

-

Preparation: In a dry reaction vial equipped with a stir bar, dissolve the Aldehyde (265 mg, 1.0 mmol) and the Amine (1.0 mmol) in DCE (5 mL).

-

Imine Formation: If the amine is sluggish, add AcOH (60 µL, 1.0 mmol) and stir at Room Temperature (RT) for 30 minutes. Note: The solution may warm slightly.

-

Reduction: Add STAB (300-340 mg, 1.4-1.6 mmol) in one portion.

-

Observation: Mild effervescence may occur.[1]

-

-

Reaction: Stir at RT under Nitrogen atmosphere. Monitor by LCMS or TLC.[1]

-

Typical Time: 2 to 16 hours.

-

-

Quench: Once the aldehyde is consumed (<5%), quench by adding saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 15 minutes to decompose borate complexes.

-

Workup: Extract with DCM (3 x 10 mL). Wash combined organics with Brine. Dry over Na₂SO₄, filter, and concentrate.

-

Purification: Flash chromatography (Hexane/Ethyl Acetate gradient).

Protocol B: Sequential Reductive Amination (Ti-Mediated)

For Hindered/Unreactive Amines [1]

Reagents:

-

Aldehyde: 1.0 equiv

-

Amine: 1.1 equiv

-

Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 equiv)

-

Reducing Agent: Sodium Borohydride (NaBH₄) (1.5 equiv)

-

Solvent: Ethanol (absolute) or THF[4]

Step-by-Step:

-

Complexation: In a dry flask, mix Aldehyde (1.0 mmol) and Amine (1.1 mmol).

-

Activation: Add Ti(OiPr)₄ (355 µL, 1.2 mmol) dropwise.

-

Note: The mixture may become viscous. If neat stirring is difficult, add minimal THF (1-2 mL).

-

-

Imine Formation: Stir at RT for 2–6 hours. (Monitor disappearance of aldehyde by TLC).

-

Reduction: Dilute with Ethanol (5 mL). Cool to 0°C. Add NaBH₄ (57 mg, 1.5 mmol) portion-wise (Caution: Gas evolution).

-

Reaction: Allow to warm to RT and stir for 2 hours.

-

Quench (Critical): Add water (1 mL) to the reaction mixture. A heavy white precipitate (TiO₂) will form.[1]

-

Filtration: Filter the suspension through a Celite pad to remove titanium salts.[1] Wash the pad with Ethanol or DCM.[1]

-

Workup: Concentrate the filtrate and partition between EtOAc and NaHCO₃.

Decision Logic & Workflow

Use the following logic gate to determine the appropriate protocol for your specific amine partner.

Figure 2: Decision matrix for protocol selection based on amine nucleophilicity.

Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| Aldehyde remains unreacted | Poor imine formation equilibrium. | Switch to Protocol B (Ti) to scavenge water.[1] Alternatively, add molecular sieves (4Å) to Protocol A. |

| Dialkylation observed | Primary amine is over-reacting. | Increase the amine equivalents (to 1.5 - 2.0 equiv). Ensure slow addition of the aldehyde to the amine/STAB mixture ("Inverse Addition"). |

| Des-bromo impurity detected | Reduction of C-Br bond.[1] | Stop! Do not use catalytic hydrogenation. Ensure reaction temperature does not exceed 40°C. Verify NaBH₄ quality (if using Protocol B). |

| Sticky precipitate in workup | Boron or Titanium complexes.[1] | Protocol A: Ensure sufficient quenching time with NaHCO₃. Protocol B: Use 1N NaOH during quench to solubilize Ti salts if Celite filtration is slow. |

References

-

Abdel-Magid, A. F., et al. (1996).[1][5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. [Link] Seminal paper establishing STAB as the standard for direct reductive amination.

-

Bhattacharyya, S. (1995).[1] "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: an improved procedure." Journal of the Chemical Society, Perkin Transactions 1. [Link] Definitive guide for using Titanium reagents for hindered substrates.[3]

-

Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry. [Link] Foundational work on Ti-mediated imine formation.[1]

-

Common Organic Chemistry. "Reductive Amination - Sodium Triacetoxyborohydride (STAB) Conditions." [Link] General resource for mechanism and stoichiometry verification.

Sources

- 1. thermofishersci.in [thermofishersci.in]

- 2. pubs.acs.org [pubs.acs.org]

- 3. designer-drug.com [designer-drug.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Application Note: Optimized Suzuki-Miyaura Coupling Conditions for 3-Bromo-4-(2,2-difluoroethoxy)benzaldehyde

Executive Summary

This application note details the optimized reaction conditions for the Suzuki-Miyaura cross-coupling of 3-Bromo-4-(2,2-difluoroethoxy)benzaldehyde (Compound 1 ). This scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., p38 MAPK, EGFR) where the 2,2-difluoroethoxy moiety serves as a bioisostere for methoxy groups, offering improved metabolic stability and lipophilicity.

The protocol addresses specific challenges associated with this substrate:

-

Electronic Deactivation: The electron-withdrawing nature of the difluoroethoxy group (inductive effect) combined with the aldehyde makes the arene electron-deficient, influencing the rate of oxidative addition.

-

Steric Hindrance: The ortho-substitution pattern requires a ligand capable of facilitating transmetalation in a crowded environment.

-

Chemoselectivity: Preservation of the aldehyde functionality against oxidation or nucleophilic attack (Cannizzaro disproportionation) under basic conditions.

Reaction Optimization & Mechanistic Rationale

Catalyst and Ligand Selection

For ortho-substituted aryl bromides, the choice of ligand is paramount. While Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] is a standard workhorse, it often suffers from thermal instability and slow turnover in sterically demanding couplings.

-

Recommended System: Pd(dppf)Cl₂·CH₂Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)).

-

Rationale: The large bite angle of the bidentate dppf ligand stabilizes the Pd(0) species and accelerates reductive elimination, which is often the rate-determining step for sterically hindered biaryls.

-

Alternative: For extremely difficult partners (e.g., heteroaryl boronic acids), Pd₂(dba)₃ with XPhos provides a highly active catalytic system that prevents protodeboronation.

Base and Solvent Effects

The aldehyde moiety is susceptible to side reactions in the presence of strong, hydroxide-generating bases.

-

Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) .

-

Why: Carbonates provide sufficient basicity to activate the boronic acid (forming the boronate species) without triggering rapid aldol condensation or Cannizzaro reactions typical of hydroxide bases (NaOH/KOH).

-

-

Solvent: 1,4-Dioxane / Water (4:1 v/v) .

-

Why: The difluoroethoxy tail increases lipophilicity. Dioxane ensures full solubilization of the organic halide, while water is strictly required to dissolve the inorganic base and facilitate the transmetalation step.

-

Experimental Protocol

Reagents and Stoichiometry[1][2]

| Component | Role | Equivalents | Conc. / Amount |

| 3-Bromo-4-(2,2-difluoroethoxy)benzaldehyde | Substrate | 1.0 equiv | 1.0 mmol (265 mg) |

| Aryl Boronic Acid (Ar-B(OH)₂) | Coupling Partner | 1.2 - 1.5 equiv | 1.2 - 1.5 mmol |

| Pd(dppf)Cl₂·CH₂Cl₂ | Catalyst | 0.03 - 0.05 equiv | 3 - 5 mol% |

| K₂CO₃ | Base | 2.5 equiv | 2.5 mmol (345 mg) |

| 1,4-Dioxane | Solvent (Organic) | - | 4.0 mL |

| Water (Degassed) | Solvent (Aqueous) | - | 1.0 mL |

Step-by-Step Procedure

-

Preparation:

-

Oven-dry a 20 mL microwave vial or a round-bottom flask equipped with a magnetic stir bar.

-

Allow the vessel to cool under a stream of nitrogen or argon.

-

-

Charging:

-

Add 3-Bromo-4-(2,2-difluoroethoxy)benzaldehyde (1.0 equiv), the appropriate Aryl Boronic Acid (1.2 equiv), and K₂CO₃ (2.5 equiv) to the vessel.

-

Critical Step: Add the catalyst Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) last to minimize exposure to air before solvation.

-

-

Solvation and Degassing:

-

Add 1,4-Dioxane (4 mL) and Water (1 mL).

-

Sparging: Submerge a long needle connected to an inert gas line (Nitrogen/Argon) into the solution. Bubble gas through the solvent for 5–10 minutes.

-

Why: Oxygen causes homocoupling of the boronic acid and oxidation of the phosphine ligand (poisoning the catalyst).

-

-

Reaction:

-

Seal the vessel.

-

Heat the reaction mixture to 85–90 °C for 4–12 hours.

-

Monitoring: Check reaction progress via TLC (typically 20-30% EtOAc in Hexanes) or LC-MS. Look for the disappearance of the bromide (Start Material) peak.

-

-

Workup:

-

Purification:

-

Purify via Flash Column Chromatography on silica gel.[1]

-

Eluent: Gradient of Hexanes/Ethyl Acetate (typically 0% to 30% EtOAc).

-

Visualized Workflows

Reaction Pathway & Mechanism

The following diagram illustrates the catalytic cycle specific to this substrate, highlighting the role of the difluoroethoxy group and the base activation.

Caption: Figure 1. Catalytic cycle emphasizing the base activation of boronic acid and the oxidative addition into the C-Br bond ortho to the difluoroethoxy group.

Purification & Isolation Workflow

Standardizing the workup is crucial to prevent aldehyde oxidation or acetal formation.

Caption: Figure 2. Isolation workflow designed to efficiently remove polar aprotic solvents (Dioxane) and inorganic salts while preserving the aldehyde.

Troubleshooting & Critical Controls

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<50%) | Catalyst Deactivation (Oxidation) | Ensure rigorous degassing. Switch to Pd(dppf)Cl₂ if using Pd(PPh₃)₄. Increase temp to 100°C. |

| Homocoupling (Ar-Ar) | Oxygen presence | Check inert gas lines. Add catalyst after degassing if possible (solid addition device). |

| Protodeboronation | Unstable Boronic Acid | Use Cs₂CO₃ (milder base effect in situ) or switch to Boronic Ester (Pinacol) . Add water to solvent mix.[3] |

| Aldehyde Oxidation | Air exposure during workup | Minimize time in solution. Store crude under N₂. Do not use bleach/oxidants in glassware cleaning. |

References

-

Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. Link

-

Littke, A. F., & Fu, G. C. (2002).[5] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. (Context on sterically hindered substrates). Link

-

Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context on 2,2-difluoroethoxy stability). Link

-

PubChem Compound Summary. (2023). 3-Bromo-4-hydroxybenzaldehyde (Analogous core structure data). Link

Sources

Application Note: Modular Synthesis of Fluorinated Heterocycles using 3-Bromo-4-(2,2-difluoroethoxy)benzaldehyde

Executive Summary

This guide details the strategic application of 3-Bromo-4-(2,2-difluoroethoxy)benzaldehyde (CAS: 2918914-96-0 / Analogous) as a linchpin intermediate in the synthesis of fluorinated heterocycles.

The simultaneous presence of an electrophilic aldehyde, a manipulable aryl bromide, and a lipophilic fluorinated ether makes this molecule a "privileged structure" for Medicinal Chemistry. It is particularly valuable for developing kinase inhibitors and CNS-active agents where the 2,2-difluoroethoxy motif modulates metabolic stability and blood-brain barrier (BBB) permeability without the steric bulk of a trifluoromethyl group.

This document provides validated protocols for two divergent synthetic pathways:

-

Pathway A (Aldehyde-Directed): Synthesis of 2-Arylbenzimidazoles via oxidative condensation.

-

Pathway B (Bromine-Directed): Sequential Suzuki-Miyaura coupling to access biaryl scaffolds.

Strategic Analysis of the Building Block

The utility of 3-Bromo-4-(2,2-difluoroethoxy)benzaldehyde lies in its orthogonal reactivity . The three functional sites allow for sequential, chemoselective operations.

| Functional Group | Reactivity Mode | Application in Synthesis |

| Aldehyde (-CHO) | Electrophilic Condensation | Formation of Benzimidazoles, Quinazolines, and Hydrazones. |

| Aryl Bromide (-Br) | Pd-Catalyzed Cross-Coupling | Site for Suzuki, Sonogashira, or Buchwald-Hartwig coupling to extend carbon skeleton. |

| Difluoroethoxy (-OCH₂CHF₂) | Physicochemical Modulator | Increases lipophilicity ( |

Reaction Pathway Visualization

The following diagram illustrates the divergent synthesis pathways available from this core scaffold.

Figure 1: Divergent synthetic workflows. Pathway A prioritizes heterocycle formation, preserving the bromine for late-stage diversification. Pathway B extends the carbon skeleton first.

Detailed Experimental Protocols

Protocol A: Synthesis of 2-[3-Bromo-4-(2,2-difluoroethoxy)phenyl]-1H-benzimidazole

Objective: To construct the benzimidazole core while preserving the aryl bromide for future coupling. Mechanism: Acid-catalyzed condensation followed by oxidative cyclization.

Materials

-

Substrate: 3-Bromo-4-(2,2-difluoroethoxy)benzaldehyde (1.0 equiv)

-

Reagent: o-Phenylenediamine (1.1 equiv)[1]

-

Oxidant/Additive: Sodium metabisulfite (Na₂S₂O₅) (1.2 equiv)

-

Solvent: DMF (Dimethylformamide) or EtOH/H₂O mixtures

-

Workup: Ethyl acetate, Brine, Na₂SO₄

Step-by-Step Methodology

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-Bromo-4-(2,2-difluoroethoxy)benzaldehyde (265 mg, 1.0 mmol) in DMF (5 mL).

-

Addition: Add o-phenylenediamine (119 mg, 1.1 mmol) to the solution. Stir at room temperature for 10 minutes until fully dissolved.

-

Cyclization: Add Na₂S₂O₅ (228 mg, 1.2 mmol).

-

Note: Sodium metabisulfite acts as a mild oxidant to facilitate the dehydrogenation of the intermediate indoline to benzimidazole.

-

-

Heating: Heat the reaction mixture to 100°C for 4–6 hours. Monitor reaction progress via TLC (Eluent: 40% EtOAc in Hexanes). The aldehyde spot (Rf ~0.6) should disappear, and a fluorescent blue spot (benzimidazole) should appear (Rf ~0.3).

-

Quench & Workup:

-

Cool the mixture to room temperature.

-

Pour into ice-cold water (30 mL). A precipitate should form.

-

Extract with Ethyl Acetate (3 x 20 mL).

-

Wash combined organics with water (2 x 20 mL) and brine (1 x 20 mL) to remove DMF.

-

-

Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (SiO₂, Gradient: 0-50% EtOAc/Hexanes).

Expected Yield: 75–85% Appearance: Off-white to pale yellow solid.

Protocol B: Suzuki-Miyaura Coupling (Late-Stage Diversification)

Objective: To functionalize the bromine handle of the benzimidazole synthesized in Protocol A.

Materials

-

Substrate: Brominated Benzimidazole (from Protocol A) (1.0 equiv)

-

Coupling Partner: Phenylboronic acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

-

Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

-

Solvent: 1,4-Dioxane

Step-by-Step Methodology

-

Degassing: Charge a microwave vial or sealed tube with the Brominated Benzimidazole (0.5 mmol), Phenylboronic acid (0.6 mmol), and Pd(dppf)Cl₂ (20 mg).

-

Solvent Addition: Add 1,4-Dioxane (4 mL) and K₂CO₃ (0.75 mL, 2M aq).

-

Inert Atmosphere: Sparge the mixture with Nitrogen or Argon gas for 5 minutes to remove dissolved oxygen. Crucial for preventing homocoupling.

-

Reaction: Seal the vessel and heat to 90°C for 12 hours (or 1 hour in a microwave reactor at 110°C).

-

Workup: Filter through a pad of Celite to remove Palladium black. Wash the pad with EtOAc. Concentrate the filtrate and purify via chromatography.

Results & Troubleshooting

Representative Data

The following table summarizes expected outcomes based on analogous electron-rich benzaldehyde substrates [1, 3].

| Reaction Type | Substrate Example | Conditions | Typical Yield |

| Benzimidazole Formation | 3-Br-4-alkoxybenzaldehyde | o-PDA, Na₂S₂O₅, DMF, 100°C | 82% |

| Quinazolinone Formation | 3-Br-4-alkoxybenzaldehyde | Anthranilamide, CuCl, O₂, 100°C | 74% |

| Suzuki Coupling | Aryl Bromide core | Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃ | 88-95% |

Troubleshooting Guide

-

Issue: Low Yield in Benzimidazole Step.

-

Cause: Incomplete oxidation of the intermediate aminal.

-

Solution: Increase the equivalents of Na₂S₂O₅ to 1.5 or switch to stronger oxidative conditions (e.g., I₂/K₂CO₃ in THF) [5].

-

-

Issue: Debromination during Suzuki Coupling.

-

Cause: Overheating or excess hydride sources.

-

Solution: Strictly control temperature (do not exceed 100°C) and ensure high-quality, dry solvents.

-

References

-

Benzimidazole Synthesis via Oxidative Cyclization

- Title: "Selective and eco-friendly procedures for the synthesis of benzimidazole deriv

- Source: Beilstein J. Org. Chem. 2016, 12, 2399–2409.

-

URL:[Link]

-

General Reactivity of 3-Bromo-4-alkoxybenzaldehydes

- Title: "Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones."

- Source: Molecules 2023, 28(23), 7913.

-

URL:[Link]

-

Suzuki Coupling on Heterocycles

-

Green Chemistry Approaches

- Title: "A Review on the Green Synthesis of Benzimidazole Deriv

- Source: Molecules 2023, 28(4), 1735.

-

URL:[Link]

-

Iodine-Mediated Cyclization (Alternative Protocol)

Sources

- 1. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]

- 2. "Microwave-Assisted and Fluorous Benzaldehyde-Based Synthesis of Hetero" by Shan Ding [scholarworks.umb.edu]

- 3. Quinazolinone synthesis [organic-chemistry.org]

- 4. 3-Bromo-4-isobutoxybenzaldehyde | 946743-11-9 | Benchchem [benchchem.com]

Application Note: Reductive Amination of 3-Bromo-4-(2,2-difluoroethoxy)benzaldehyde

[1]

Abstract & Scientific Rationale

The reaction of 3-Bromo-4-(2,2-difluoroethoxy)benzaldehyde with amines presents a specific set of electronic and steric challenges. While typical benzaldehydes react readily, this substrate features a "push-pull" electronic environment:

-

Electronic Deactivation (+R): The para-alkoxy group donates electron density into the carbonyl via resonance, lowering the electrophilicity of the aldehyde carbon.[1]

-

Inductive Modulation (-I): The terminal difluoro group (-CF2H) exerts a strong inductive withdrawing effect, partially mitigating the donation from the oxygen, making this substrate more reactive than a simple 4-methoxybenzaldehyde but less reactive than 3-bromobenzaldehyde.[1]

-

Steric Gating: The ortho-bromide creates a steric threshold.[1] While it does not block nucleophilic attack, it can retard the formation of the tetrahedral intermediate, particularly with bulky secondary amines.

This protocol details a Direct Reductive Amination (DRA) using Sodium Triacetoxyborohydride (STAB), optimized to suppress side reactions such as debromination or over-alkylation.[1]

Reaction Mechanism

The reaction proceeds through two distinct phases: Imine Formation and Selective Reduction .[1][2]

Phase 1: Acid-Catalyzed Condensation

The amine nucleophile attacks the carbonyl carbon.[1][3] The ortho-bromide provides a slight inductive activation (-I) that assists this attack, counteracting the resonance donation from the para-ether.[1] The resulting hemiaminal undergoes acid-catalyzed dehydration to form the iminium ion.[1]

Phase 2: Hydride Transfer

STAB (NaHB(OAc)3) is the reagent of choice.[1] Unlike NaBH4, STAB is less basic and does not reduce the aldehyde competitively at a significant rate.[1] It selectively reduces the protonated iminium species.[1]

Mechanism Visualization

The following diagram details the pathway, highlighting the critical "Imine/Iminium Equilibrium" that dictates the reaction rate.[1]

Caption: Kinetic pathway of reductive amination. Note the reversibility of the iminium formation, which is driven forward by the irreversible hydride reduction.

Experimental Protocol

Materials

-

Substrate: 3-Bromo-4-(2,2-difluoroethoxy)benzaldehyde (1.0 equiv)

-

Amine: Primary or Secondary Amine (1.1 – 1.2 equiv)

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)[1]

-

Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

-

Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)

Step-by-Step Procedure

1. Solvation & Activation

-

In a flame-dried reaction vial equipped with a stir bar, dissolve the aldehyde (1.0 mmol) in DCE (5 mL).

-

Add the amine (1.1 mmol).[1]

-

Critical Step: Add Acetic Acid (1.0 mmol).

2. Imine Formation (Equilibration)

-

Stir at Room Temperature (20-25°C) for 30–60 minutes under Nitrogen.

-

Checkpoint: Monitor by TLC or LCMS.[1] You should see the disappearance of the aldehyde peak and the emergence of the imine mass (M+H = MW_aldehyde + MW_amine - 18).[1]

3. Reduction

-

Cool the mixture to 0°C (optional, but recommended for volatile amines).

-

Add STAB (1.5 mmol) portion-wise over 5 minutes.

-

Observation: Mild effervescence may occur.[1]

-

Allow the reaction to warm to Room Temperature and stir for 2–16 hours.

4. Quench & Workup

-

Quench by adding saturated aqueous NaHCO3 (5 mL).[1] Stir vigorously for 15 minutes to decompose borate complexes.

-

Extract with DCM (3 x 10 mL).[1]

-

Wash combined organics with Brine, dry over Na2SO4, and concentrate.[1]

5. Purification

Optimization & Troubleshooting Guide

The following decision tree helps navigate common issues specific to this fluorinated/brominated scaffold.

Caption: Troubleshooting logic for stalled reactions or impurity profiles.

Data Summary: Reducing Agent Compatibility

| Reducing Agent | Compatibility with 3-Br-4-OR-Benzaldehyde | Risk Profile | Recommendation |

| STAB (NaHB(OAc)3) | Excellent | Low.[1] Does not reduce aldehyde or Ar-Br.[1] | Primary Choice |

| NaBH3CN | Good | Toxic (Cyanide).[1] Harder workup. | Use if STAB fails (steric bulk). |

| NaBH4 | Moderate | High.[1] Reduces aldehyde to alcohol if imine is slow to form.[1] | Requires 2-step (isolate imine).[1][4] |

| H2 / Pd-C | Poor | Critical Risk: Hydrodehalogenation (Loss of Br).[1] | Avoid |

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][5][6] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[6]

-

Gribble, G. W. "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System."[1] Chemical Society Reviews, 1998, 27, 395–404.

-

Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent."[1] Journal of the American Chemical Society, 1971, 93(12), 2897–2904.

-

Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[1] Journal of Organic Chemistry, 1990, 55(8), 2552–2554.

Sources

- 1. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]

- 2. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]

- 4. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]

- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 6. Reductive amination - Wikipedia [en.wikipedia.org]

Topic: Scale-Up Synthesis of 3-Bromo-4-(2,2-difluoroethoxy)benzaldehyde

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-(2,2-difluoroethoxy)benzaldehyde is a key building block in the synthesis of various high-value molecules, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a bromine atom for subsequent cross-coupling reactions, an aldehyde for diverse functionalization, and a difluoroethoxy group to enhance metabolic stability and lipophilicity, makes it a highly sought-after intermediate. Aromatic aldehydes, in general, are crucial precursors for a wide range of complex chemical entities.[1][2][3]

However, transitioning the synthesis of this molecule from the laboratory bench to a pilot or kilogram scale presents significant challenges. These include ensuring consistent yield and purity, managing reaction exotherms, and handling potentially hazardous reagents safely. This document provides a comprehensive, field-proven guide for the robust and scalable synthesis of 3-Bromo-4-(2,2-difluoroethoxy)benzaldehyde, focusing on the O-alkylation of 3-Bromo-4-hydroxybenzaldehyde. We will delve into the causality behind procedural choices, provide detailed, self-validating protocols, and address critical safety and analytical considerations.

Synthetic Strategy and Mechanistic Rationale

The selected synthetic route involves a Williamson ether synthesis-type reaction, which is a reliable and well-understood method for forming ether linkages.

Overall Reaction Scheme:

Caption: O-alkylation of 3-Bromo-4-hydroxybenzaldehyde with 2,2-difluoroethyl trifluoromethanesulfonate.

Caption: O-alkylation of 3-Bromo-4-hydroxybenzaldehyde with 2,2-difluoroethyl trifluoromethanesulfonate.

The core of this synthesis is the reaction between the phenoxide ion of 3-Bromo-4-hydroxybenzaldehyde and a potent difluoroethylating agent.

Choice of Reagents:

-

Starting Material: 3-Bromo-4-hydroxybenzaldehyde is a commercially available and cost-effective starting point.[4][5] Its phenolic hydroxyl group is sufficiently acidic to be deprotonated by a mild base.

-

Difluoroethylating Agent: 2,2-Difluoroethyl trifluoromethanesulfonate (triflate) is chosen over other halides (like 2,2-difluoroethyl bromide) due to the exceptional leaving group ability of the triflate anion (-OTf). This significantly enhances the reaction rate, allowing for lower reaction temperatures and shorter reaction times, which are critical for minimizing side reactions and improving process efficiency on a large scale.

-

Base: Potassium carbonate (K₂CO₃) is selected as the base. It is inexpensive, easy to handle on a large scale, and sufficiently strong to deprotonate the phenol without causing undesired side reactions, such as decomposition of the triflate reagent.

-

Solvent: Acetonitrile (ACN) is the solvent of choice due to its appropriate boiling point, ability to dissolve the starting materials (or keep them in a manageable slurry), and relative inertness under the reaction conditions.

The reaction proceeds via a nucleophilic attack of the in-situ generated phenoxide on the electrophilic methylene carbon of the 2,2-difluoroethyl triflate.

Caption: Simplified mechanism of the O-alkylation reaction.

Experimental Protocols

PART 1: Laboratory-Scale Synthesis (10 g Scale)

This protocol establishes the baseline parameters for the reaction.

Materials and Equipment:

| Reagent/Material | M.W. | Amount | Moles | Purity |

|---|---|---|---|---|

| 3-Bromo-4-hydroxybenzaldehyde | 201.02 | 10.0 g | 49.7 mmol | >98% |

| 2,2-Difluoroethyl triflate | 212.11 | 11.6 g | 54.7 mmol | >97% |

| Potassium Carbonate (K₂CO₃) | 138.21 | 10.3 g | 74.6 mmol | >99% |

| Acetonitrile (ACN) | - | 100 mL | - | Anhydrous |

| Ethyl Acetate (EtOAc) | - | 300 mL | - | Reagent Grade |

| Saturated Brine | - | 100 mL | - | - |

| Anhydrous Sodium Sulfate | - | 20 g | - | - |

-

Equipment: 250 mL three-neck round-bottom flask, magnetic stirrer, reflux condenser, nitrogen inlet, thermometer, dropping funnel.

Procedure:

-

Setup: Assemble the flame-dried glassware under a nitrogen atmosphere.

-

Charging Reagents: To the flask, add 3-Bromo-4-hydroxybenzaldehyde (10.0 g), potassium carbonate (10.3 g), and acetonitrile (100 mL).

-

Heating: Begin vigorous stirring and heat the suspension to 60°C.

-

Addition of Triflate: Add 2,2-difluoroethyl triflate (11.6 g) dropwise over 20-30 minutes, maintaining the internal temperature between 60-65°C.

-

Reaction: Maintain the reaction mixture at 60°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the inorganic salts and wash the filter cake with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure to obtain a crude oil/solid.

-

Dissolve the crude material in ethyl acetate (150 mL) and wash with water (2 x 100 mL) and then with saturated brine (100 mL).

-

-

Purification:

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or by column chromatography on silica gel to afford the pure product.

-

PART 2: Scale-Up Synthesis Protocol (1 kg Scale)

Scaling up requires careful management of physical and chemical parameters.

Key Scale-Up Considerations:

-

Heat Management: The reaction is exothermic, especially during the addition of the triflate. A jacketed reactor with precise temperature control is mandatory.

-

Mixing Efficiency: Mechanical overhead stirring is required to ensure efficient mixing of the heterogeneous mixture and prevent localized overheating.

-

Reagent Addition: The triflate must be added at a controlled rate to manage the exotherm. A dosing pump is recommended.

-

Work-up and Isolation: Handling large volumes requires appropriate filtration equipment (e.g., Nutsche filter) and large-scale rotary evaporators or reactors with distillation capabilities.

Materials and Equipment:

| Reagent/Material | M.W. | Amount | Moles | Purity |

|---|---|---|---|---|

| 3-Bromo-4-hydroxybenzaldehyde | 201.02 | 1.00 kg | 4.97 mol | >98% |

| 2,2-Difluoroethyl triflate | 212.11 | 1.16 kg | 5.47 mol | >97% |

| Potassium Carbonate (K₂CO₃) | 138.21 | 1.03 kg | 7.46 mol | >99% |

| Acetonitrile (ACN) | - | 10 L | - | Anhydrous |

-

Equipment: 20 L jacketed glass reactor, overhead mechanical stirrer, reflux condenser, nitrogen inlet, temperature probe, dosing pump.

Caption: Experimental workflow for the scale-up synthesis.

Procedure:

-

Reactor Preparation: Ensure the 20 L jacketed reactor is clean, dry, and inerted with nitrogen.

-

Charging: Charge the reactor with 3-Bromo-4-hydroxybenzaldehyde (1.00 kg), potassium carbonate (1.03 kg), and acetonitrile (10 L).

-

Heating: Start the overhead stirrer (e.g., 150-200 RPM) and heat the reactor jacket to bring the internal temperature to 60°C.

-

Controlled Addition: Using a dosing pump, add the 2,2-difluoroethyl triflate (1.16 kg) subsurface over 2-3 hours. Carefully monitor the internal temperature and adjust the addition rate or cooling to maintain it at 60-65°C.

-

Reaction and Monitoring: After the addition is complete, hold the reaction at 60°C for 4-6 hours. Take samples periodically for HPLC analysis to confirm the consumption of the starting material.

-

Work-up and Isolation:

-

Once the reaction is complete, cool the reactor contents to 20-25°C.

-

Transfer the slurry to a Nutsche filter to remove the inorganic salts. Wash the filter cake with 1-2 L of acetonitrile.

-

Transfer the combined filtrate to a suitable vessel and concentrate under reduced pressure.

-

Charge the resulting crude residue back into a clean reactor with ethyl acetate (15 L). Wash with water (2 x 10 L) and saturated brine (10 L).

-

-

Final Purification:

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to dryness.

-

Perform a final purification by recrystallizing the solid from an optimized heptane/ethyl acetate mixture to achieve the desired purity.

-

Dry the final product in a vacuum oven at 40-45°C until a constant weight is achieved.

-

Analytical Characterization

A multi-technique approach is essential for unambiguous structural confirmation and purity assessment.[6]

| Technique | Expected Results for 3-Bromo-4-(2,2-difluoroethoxy)benzaldehyde |

| ¹H NMR | Aldehyde proton (~9.8 ppm, s), aromatic protons (doublets and doublet of doublets in the 7-8 ppm range), difluoroethoxy protons (-OCH₂- ~4.4 ppm, t; -CHF₂ ~6.3 ppm, tt) |

| ¹³C NMR | Aldehyde carbon (~190 ppm), aromatic carbons (including C-Br and C-O), difluoroethoxy carbons (-OCH₂- and -CHF₂) |

| ¹⁹F NMR | A single environment for the two fluorine atoms, appearing as a doublet coupled to the adjacent proton. |

| Mass Spec (EI) | Molecular ion peak cluster showing the characteristic isotopic pattern for one bromine atom (M+ and M+2 in ~1:1 ratio).[6] |

| FTIR | Strong C=O stretch for the aldehyde (~1700 cm⁻¹), C-O-C ether stretches, C-F stretches. |

| HPLC | Purity assessment, typically >98% for the final product. |

Safety, Health, and Environmental (SHE) Considerations

Hazard Analysis:

-

3-Bromo-4-hydroxybenzaldehyde: May cause skin, eye, and respiratory irritation.[5]

-

2,2-Difluoroethyl trifluoromethanesulfonate: HIGHLY HAZARDOUS . Triflates are potent alkylating agents and are corrosive. They can cause severe skin burns and eye damage.[7][8] Handle only in a well-ventilated fume hood or contained system. Avoid inhalation and any contact with skin or eyes.[9]

-

Potassium Carbonate: Irritant. Avoid dust inhalation.

-

Acetonitrile: Flammable liquid and toxic. Handle in a well-ventilated area away from ignition sources.

Personal Protective Equipment (PPE):

-

Standard PPE: Safety goggles, flame-retardant lab coat.

-

Specific for Triflate Handling: Chemical-resistant gloves (e.g., butyl rubber or laminate), face shield, and potentially a respirator if ventilation is inadequate.

Waste Disposal:

-

Dispose of all organic waste, including solvents and reaction residues, in properly labeled hazardous waste containers according to local, regional, and national regulations.

-

Aqueous waste should be neutralized before disposal.

References

- Synquest Labs. (n.d.). Safety Data Sheet: 2,2-Difluoroethyl trifluoromethanesulfonate.

- TCI Chemicals. (2025, September 15). Safety Data Sheet: 2,2-Difluoroethyl Trifluoromethanesulfonate.

- Sigma-Aldrich. (2025, June 24). Safety Data Sheet: 2,2,2-Trifluoroethyl trifluoromethanesulfonate.

- TCI America. (2018, July 6). Safety Data Sheet: 2,2,2-Trifluoroethyl Trifluoromethanesulfonate.

- TCI Chemicals. (n.d.). Safety Data Sheet: 2,2,2-Trifluoroethyl Methanesulfonate.

- Scribd. (n.d.). Aromatic Aldehyde Synthesis Methods.

- ResearchGate. (2025, August 7). Synthesis of Aromatic Aldehydes by Oxidative Hydroxymethylation.

- J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction.

- Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction.

- PubMed Central (PMC). (n.d.). Production of Aldehydes by Biocatalysis.

- MIT Open Access Articles. (2014, July 28). Synthesis and Accumulation of Aromatic Aldehydes in an Engineered Strain of Escherichia coli.

- Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements.

- International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.

- Benchchem. (n.d.). Application Notes and Protocols: Vilsmeier-Haack Reaction for Aromatic Formylation.

- Wikipedia. (n.d.). Vilsmeier–Haack reaction.

- Guidechem. (2023, October 14). What are the latest methods for preparing 3-Bromo-4-Hydroxybenzaldehyde?

- Google Patents. (n.d.). WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde.

- Google Patents. (n.d.). RU2024482C1 - Method of synthesis of 3-bromo-4-hydroxybenzaldehyde.

- MDPI. (2022, August 31). 3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes.

- ACS Publications. (2024, July 25). Kilogram-Scale Synthesis of Ph3P+CF2CO2–.

- Benchchem. (n.d.). Comparative Analysis of Analytical Techniques for the Characterization of 3-Bromo-2,5-dichlorobenzaldehyde.

- Organic Syntheses. (n.d.). 3-BROMO-4-AMINOTOLUENE.

- PubChem. (n.d.). 3-Bromo-4-hydroxybenzaldehyde.

Sources

- 1. scribd.com [scribd.com]

- 2. researchgate.net [researchgate.net]

- 3. dspace.mit.edu [dspace.mit.edu]

- 4. guidechem.com [guidechem.com]

- 5. 3-Bromo-4-hydroxybenzaldehyde | C7H5BrO2 | CID 76308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. spectrumchemical.com [spectrumchemical.com]

Troubleshooting & Optimization

purification methods for 3-Bromo-4-(2,2-difluoroethoxy)benzaldehyde

Technical Support Center: Purification of 3-Bromo-4-(2,2-difluoroethoxy)benzaldehyde

Current Status: Operational Ticket ID: CAS-856414-53-4-PUR Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

You are dealing with 3-Bromo-4-(2,2-difluoroethoxy)benzaldehyde , a functionalized aromatic aldehyde often used as an intermediate in the synthesis of kinase inhibitors (e.g., ROR

The Challenge: This molecule combines three distinct chemical behaviors that complicate purification:

-

Aldehyde Sensitivity: Prone to air oxidation, forming the corresponding benzoic acid impurity (

). -

Lipophilicity: The 2,2-difluoroethoxy tail increases solubility in non-polar solvents compared to standard anisaldehydes, often making the crude product a viscous oil rather than a clean solid.

-

Halogen Weight: The bromine atom facilitates crystallization but can also lead to "oiling out" if the solvent polarity isn't perfectly tuned.

This guide provides three tiered purification protocols ranging from chemical extraction to classical crystallization.

Module 1: Triage & Diagnostics

Before starting, diagnose the state of your crude material to select the correct workflow.

Visual Inspection Guide

| Observation | Likely Impurity/State | Recommended Action |

| Dark Brown/Black Oil | Polymerized byproducts or residual Pd/Cu catalysts. | Protocol C (Flash Column) to remove baseline tar, then Protocol B. |

| Sticky Yellow Solid | Presence of solvent or trace alkylating agents. | Protocol A (Crystallization) using the "Scratch & Seed" method. |

| White Solid with "Acidic" Smell | Oxidation to Benzoic Acid ( | Protocol B (Bisulfite Wash) is mandatory to remove the acid. |

Decision Logic (Workflow)

Figure 1: Decision matrix for selecting the optimal purification route based on crude material state and impurity profile.

Module 2: Protocol A - Crystallization (The Scalable Standard)

Best for: Material that is already >85% pure but colored or low-melting.

Scientific Rationale: The 2,2-difluoroethoxy group adds significant lipophilicity. Unlike simple bromobenzaldehydes which crystallize from pure ethanol, this analog often requires a more non-polar anti-solvent (Heptane) to force the lattice to close.

Solvent Systems:

-

System 1 (Preferred): Ethyl Acetate (Solvent) / Heptane (Anti-solvent).

-

System 2 (Alternative): Ethanol (95%) / Water. Note: Use with caution; the hydrophobic tail may cause oiling out before crystallization.

Step-by-Step Procedure:

-

Dissolution: Dissolve the crude solid in the minimum amount of hot Ethyl Acetate (approx. 50-60°C). Do not boil aggressively to avoid aldehyde degradation.

-

Filtration: While hot, filter through a glass frit (or a plug of Celite) to remove insoluble inorganic salts (e.g., KBr/NaBr from the synthesis).

-

The Anti-Solvent Drop:

-

Keep the solution warm (40°C).

-

Slowly add Heptane dropwise until a persistent cloudiness (turbidity) appears.

-

Add a few drops of Ethyl Acetate to just clear the solution again.

-

-

Nucleation: Remove from heat. Let it cool to room temperature slowly (wrap the flask in foil/towel).

-

Troubleshooting: If it oils out (forms a liquid layer at the bottom), reheat to dissolve, add a seed crystal, and scratch the glass wall vigorously with a glass rod.

-

-

Harvest: Cool to 0-4°C for 2 hours. Filter the off-white needles and wash with cold Heptane.